Tetradodecylammonium iodide

概要

説明

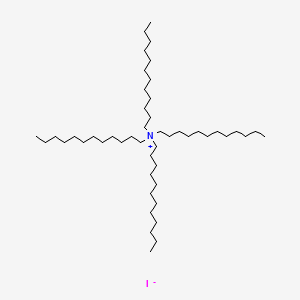

Tetradodecylammonium iodide is a quaternary ammonium salt with the chemical formula C₄₈H₁₀₀IN . It is composed of a central nitrogen atom bonded to four dodecyl (twelve-carbon) chains and an iodide ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Tetradodecylammonium iodide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically dodecyl iodide, under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Phase Transfer Catalysis: It is often used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between aqueous and organic phases.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include cyanide, hydroxide, and alkoxide ions.

Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are frequently used.

Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium cyanide yields tetradodecylammonium cyanide.

科学的研究の応用

Chemical Synthesis

TDAI serves as a versatile reagent in organic synthesis. Its applications include:

- Phase-Transfer Catalysis : TDAI is effective in facilitating phase-transfer reactions, which are critical for reactions involving reactants in different phases (e.g., solid-liquid or liquid-liquid). For instance, it has been employed in the alkylation of phenols and amines, enhancing the efficiency of these reactions by increasing the solubility of reactants in organic solvents .

- Synthesis of Ionic Liquids : TDAI can be used to synthesize ionic liquids, which are salts in liquid form at room temperature. These ionic liquids have applications as solvents and catalysts in various chemical reactions, including those in green chemistry .

- Organic Reactions : It has been utilized as a reagent for the stereoselective formation of compounds such as (Z)-diiodoalkenes from alkynes, showcasing its utility in organic transformations .

Biological Research

In biological contexts, TDAI is noted for its role in:

- Cell Membrane Studies : TDAI can interact with cell membranes, making it useful for studying membrane dynamics and properties. Its quaternary ammonium structure allows it to penetrate lipid bilayers, providing insights into membrane permeability and fluidity .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its broad-spectrum efficacy against bacteria and fungi positions it as a potential agent in agricultural and medical applications .

Environmental Applications

TDAI's properties make it suitable for various environmental applications:

- Water Treatment : Due to its ability to interact with organic contaminants, TDAI is employed in water purification processes. It helps in the removal of pollutants from wastewater through adsorption mechanisms .

- Soil Remediation : The compound can also be used to remediate contaminated soils by binding to heavy metals and other toxic substances, facilitating their removal or stabilization .

Material Science

In material science, TDAI has been explored for its potential applications:

- Nanoparticle Synthesis : TDAI has been utilized in the electrochemical synthesis of nanoparticles, such as gold nanoparticles. Its surfactant properties help control nanoparticle size and distribution during synthesis .

- Conductive Polymers : The compound is being investigated for its role in enhancing the conductivity of polymeric materials. By incorporating TDAI into polymer matrices, researchers aim to develop materials with improved electrical properties suitable for electronic applications .

Case Studies

- Solar Energy Applications : A study highlighted the use of tetraalkylammonium salts (including TDAI) as additives in solar cell production. These compounds improve the efficiency of solar cells by enhancing charge transport properties while minimizing toxicity concerns associated with conventional materials .

- Antimicrobial Coatings : Research demonstrated that coatings incorporating TDAI exhibited significant antimicrobial activity against various pathogens. These coatings are being explored for use on surfaces in healthcare settings to reduce infection rates .

作用機序

The primary mechanism by which tetradodecylammonium iodide exerts its effects is through its surfactant properties. The long dodecyl chains interact with hydrophobic substances, while the quaternary ammonium group interacts with polar substances. This dual interaction facilitates the formation of micelles, which can encapsulate and solubilize hydrophobic compounds in aqueous environments. Additionally, as a phase transfer catalyst, it enhances the solubility of reactants in different phases, thereby increasing the reaction rate.

類似化合物との比較

- Tetrabutylammonium iodide

- Tetrahexylammonium iodide

- Tetraoctylammonium iodide

Comparison: Tetradodecylammonium iodide is unique due to its longer alkyl chains compared to other quaternary ammonium salts like tetrabutylammonium iodide. This results in stronger surfactant properties and a higher ability to form micelles. The longer chains also provide greater hydrophobic interactions, making it more effective in applications requiring the solubilization of hydrophobic substances.

生物活性

Tetradodecylammonium iodide (TDAI) is a quaternary ammonium compound with significant biological activity, primarily due to its surfactant properties and ability to interact with cellular membranes. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄₈H₁₀₀IN

- Molecular Weight : 818.24 g/mol

- Appearance : White solid

- Solubility : Soluble in organic solvents, sparingly soluble in water

This compound operates through several biological pathways:

- Interaction with Ion Channels : TDAI can modulate the function of ion channels, particularly potassium channels and nicotinic acetylcholine receptors. This modulation affects cellular excitability and neurotransmission, similar to other quaternary ammonium compounds like tetraethylammonium (TEA) .

- Phase Transfer Catalyst : In biochemical reactions, TDAI acts as a phase transfer catalyst, enhancing the solubility of reactants in non-polar solvents, which improves reaction yields .

- Cell Membrane Interaction : The compound's surfactant properties allow it to penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular signaling pathways and gene expression .

Cellular Impact

This compound influences various cellular processes:

- Cell Signaling : Alters signaling pathways by modifying ion channel activity.

- Gene Expression : Changes in membrane potential can lead to differential gene expression patterns.

- Metabolism : Affects cellular metabolism by modulating the transport of ions and metabolites across membranes .

Case Studies

- Neurotransmission Modulation : Research indicates that TDAI can enhance neurotransmitter release by affecting presynaptic calcium channels. This has implications for understanding synaptic plasticity and neurological disorders .

- Drug Delivery Systems : TDAI has been investigated for its potential in drug delivery applications due to its ability to form micelles with hydrophobic drugs, improving their solubility and bioavailability .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Surfactant Properties | Ion Channel Modulation |

|---|---|---|---|

| This compound (TDAI) | 818.24 g/mol | Strong | Yes |

| Tetrabutylammonium iodide | 369.37 g/mol | Moderate | Yes |

| Tetrahexylammonium iodide | 546.92 g/mol | Strong | Yes |

TDAI is unique among quaternary ammonium salts due to its longer alkyl chains, which enhance its surfactant properties and ability to solubilize hydrophobic substances .

Research Applications

- Organic Chemistry : Utilized as a phase transfer catalyst in various organic synthesis reactions.

- Biological Sample Preparation : Effective in the extraction and purification of biomolecules due to its surfactant properties.

- Nanocarrier Development : Explored for creating nanocarriers for drug delivery systems, enhancing the stability and efficacy of therapeutic agents .

化学反応の分析

Phase Transfer Catalysis Mechanism

Tetradodecylammonium iodide operates via ion-pair extraction, where its cationic ammonium center forms complexes with anionic reactants (e.g., iodide, hydroxide). This facilitates their transfer into organic phases, increasing effective concentrations and reaction rates . The mechanism involves:

-

Ion Pair Formation :

-

Organic Phase Migration : Hydrophobic dodecyl chains stabilize the ion pair in nonpolar solvents.

-

Reaction Acceleration : Enhanced nucleophilicity of anions in the organic phase drives faster substitutions or displacements .

Halogen Exchange Reactions

This compound catalyzes isotopic or non-isotopic halogen exchanges, critical in radiopharmaceutical synthesis (e.g., ¹³¹I labeling) . For example:

Key Parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Yield | 75–92% (dependent on substrate) | |

| Temperature Range | 60–80°C | |

| Solvent Preference | Toluene, dichloromethane |

Alkylation Reactions

The catalyst enables alkylation of phenols, thiols, and amines under mild conditions:

Notable Findings :

-

Efficiency : Turnover numbers (TON) exceed 500 in biphasic systems.

-

Substrate Scope : Effective for bulky substrates due to the catalyst’s steric tolerance .

Oxidative Cleavage of Alkenes

In the presence of oxidizing agents (e.g., KMnO₄), this compound mediates epoxidation:

Optimized Conditions :

-

Catalyst Loading : 5–10 mol%

-

Yield : 68–85% (varies with alkene substituents).

Reductive Dehalogenation

The iodide counterion participates in SN2 reductions:

Limitations : Less effective for aryl halides due to slower kinetics .

Saponification of Esters

Tetradodecylammonium hydroxide (generated in situ) hydrolyzes esters:

Performance Metrics :

| Substrate | Conversion Rate | Time (h) |

|---|---|---|

| Ethyl acetate | 98% | 2 |

| Benzyl benzoate | 82% | 6 |

Stability and Reactivity Constraints

特性

IUPAC Name |

tetradodecylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLOTDECOTAGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961213 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40797-39-5 | |

| Record name | 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40797-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040797395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。